![molecular formula C13H8F3NO2 B1394062 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde CAS No. 1287218-40-9](/img/structure/B1394062.png)
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Descripción general
Descripción
“3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde” is a chemical compound with the molecular formula C13H8F3NO2 . It is an important intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Metalations and Functionalizations
- The compound has been used in the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, which involves converting them into carboxylic acids and subsequently into different derivatives, including benzaldehydes (Cottet et al., 2004).
Reactions with Benzaldehydes
- It has been involved in unusual tandem sequences of oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening in the reaction of certain pyran-2-ones with benzaldehydes (Khatri & Samant, 2015).
Pyridine-Triazole Ligands
- Pyridine–triazole ligands containing this compound have been synthesized for copper-catalyzed aerobic alcohol oxidation, showing significant catalytic activities (Thongkam et al., 2015).
Characterization and Pharmacological Evaluation
- New pyridine analogs, including those related to this compound, have been characterized for their inhibitory activity against different gram-positive and gram-negative bacteria (Patel & Patel, 2012).
Synthesis of Complexes
- The compound has been used in synthesizing new complexes with luminescent properties, particularly in the context of zinc and triazole-based compounds (Gusev et al., 2011).
Electrochemical Applications
- In electrochemical studies, similar compounds have been used in the polymerization of pyrrole and its derivatives on electrodes, exhibiting significant electrocatalytic activity (Lu et al., 2014).
Molecular Packing and Intermolecular Interactions
- The compound has been studied for its role in molecular packing and intermolecular interactions, particularly in polymorphs of certain acrylonitriles, which have significant implications in solid-state properties (Percino et al., 2014).
Catalytic Oxidation Studies
- It has also been involved in studies related to catalytic oxidation, particularly in the context of Pd-catalyzed aerobic oxidation of alcohols (Steinhoff, Guzei & Stahl, 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-5-2-6-12(17-11)19-10-4-1-3-9(7-10)8-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNPACURQJJDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)
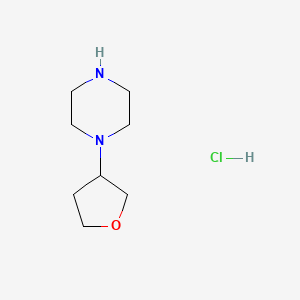
![9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate](/img/structure/B1393982.png)
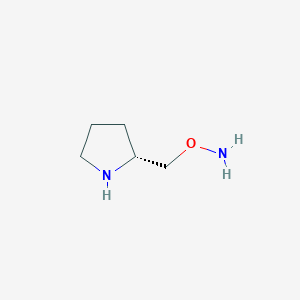
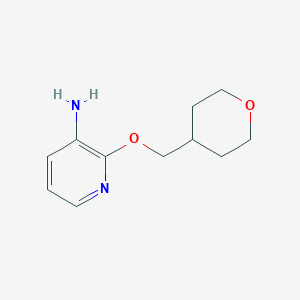
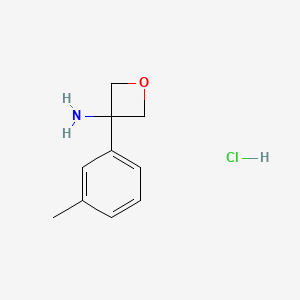
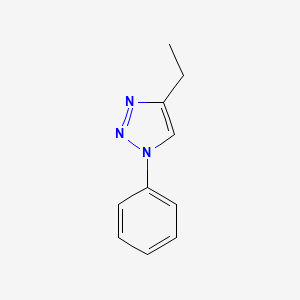
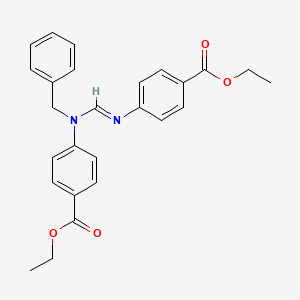
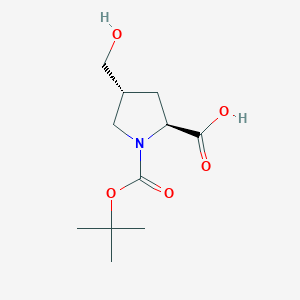
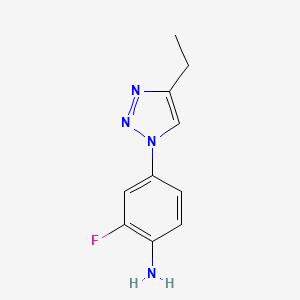
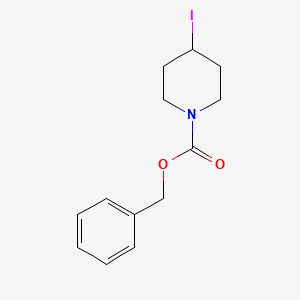
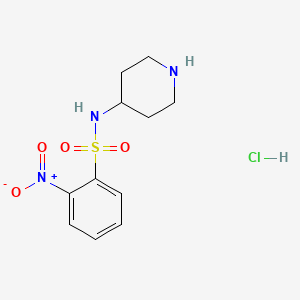
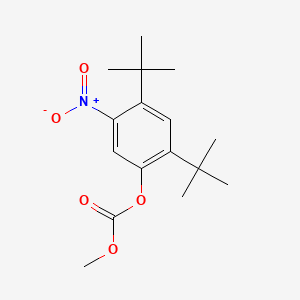
![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)